4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline - 1183800-47-6

4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline

Catalog Number: EVT-1754732
CAS Number: 1183800-47-6
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, small molecule inhibitor selective for ERK kinase activity. []
  • Relevance: While this compound shares the 1-methyl-1H-pyrazol moiety and a halogenated phenyl group with 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline, its core structure and activity profile are distinct. This difference highlights the impact of broader structural variations on biological activity despite similarities in specific functional groups. (See: )

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor of EGFR mutants, including those with the T790M gatekeeper substitution, which often confers resistance to first-generation EGFR inhibitors. []
  • Relevance: This compound's structure highlights the importance of the 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety for potent EGFR inhibition, contrasting with the 1-methyl-1H-pyrazol-4-yl group in the target compound. (See: )

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is another potent, irreversible inhibitor of EGFR mutants, designed to overcome resistance mechanisms associated with T790M mutations. []
  • Relevance: Notably, PF-06459988 incorporates the exact 1-methyl-1H-pyrazol-4-yl subunit found in our target compound, directly linked to an amino group within a complex heterocyclic system. This similarity suggests this specific pyrazole derivative may contribute to the desired EGFR inhibitory activity in both compounds. (See: )

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of MET kinase activity, demonstrating promising preclinical pharmacokinetics and antitumor activity in MET-dependent models. []
  • Relevance: AMG 337, containing a 1-methyl-1H-pyrazol-4-yl group within a complex polycyclic structure, underscores the versatility of this moiety in targeting diverse kinases. It emphasizes the significance of the overall molecular architecture in determining target specificity and pharmacological profiles. (See: )

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) harboring a cysteine residue within their hinge regions. []
  • Relevance: The presence of the 1-methyl-1H-pyrazol-4-yl group in this inhibitor, similar to 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline, emphasizes its potential utility in interacting with the ATP-binding sites of various kinases. (See: )

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome. []
  • Relevance: Despite the presence of a 1-methyl-1H-pyrazol-4-yl group, CORT125134's structure differs significantly from our target compound. This difference, coupled with its distinct pharmacological target (GR), emphasizes the role of overall molecular architecture and specific functional group modifications in determining biological activity. (See: )

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol moiety with 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline but incorporates a benzamide core and a difluorophenylpiperidine substituent. These variations likely contribute to its distinct Akt inhibitory activity and improved safety profile. (See: )

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a potential positron emission tomography (PET) ligand designed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. []
  • Relevance: Sharing the 1-methyl-1H-pyrazol group and a halogenated benzene ring with our target compound, [11C]MG2-1812's design underscores the importance of optimizing these features for specific target engagement and favorable pharmacokinetic properties in the context of PET imaging. (See: )

Properties

CAS Number

1183800-47-6

Product Name

4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline

IUPAC Name

4-fluoro-2-(1-methylpyrazol-4-yl)aniline

Molecular Formula

C10H10FN3

Molecular Weight

191.2 g/mol

InChI

InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)9-4-8(11)2-3-10(9)12/h2-6H,12H2,1H3

InChI Key

JZRAXKVJUQIIQK-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)F)N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.